methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
Description
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate (CAS: 39739-01-0) is a phthalimide-derived ester characterized by a central isoindole-1,3-dione moiety linked to a methyl propanoate group. Phthalimide derivatives are widely studied for their biological and chemical properties, including applications in medicinal chemistry and materials science.
Key features of the compound include:
- Molecular formula: C₁₃H₁₁NO₄.
- Functional groups: Ester (methyl propanoate) and phthalimide (isoindole-1,3-dione).
- Potential applications: Likely intermediates in drug synthesis or functional materials, inferred from analogs with similar backbones .
Properties
IUPAC Name |
methyl 3-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-17-10(14)6-7-13-11(15)8-4-2-3-5-9(8)12(13)16/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACYEVDEQNXLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307552 | |
| Record name | Methyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39739-01-0 | |
| Record name | NSC192712 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Intramolecular Dehydrogenative C–H Amidation
The palladium-catalyzed intramolecular dehydrogenative C–H amidation method represents a cutting-edge approach for constructing the isoindolinone core. This method eliminates the need for stoichiometric oxidants, relying instead on Pd/C to facilitate benzylic C(sp³)–H bond activation.
Reaction Mechanism
The process begins with the coordination of the nitrogen atom in a 2-benzyl-N-mesylbenzamide precursor to the palladium catalyst. Subsequent insertion of Pd(0) into the benzylic C–H bond forms a six-membered palladacycle intermediate, accompanied by hydrogen gas evolution. Reductive elimination then yields the isoindolinone product.
Optimized Conditions
- Catalyst : 10 mol% Pd/C
- Substrate : 2-Benzyl-N-mesylbenzamide derivatives
- Solvent : t-Butanol
- Temperature : 90°C
- Reaction Time : 20 hours
- Yield : 32% (NMR yield for analogous compounds)
Table 1: Key Parameters for Pd-Catalyzed Synthesis
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% Pd/C |
| Solvent | t-Butanol |
| Temperature | 90°C |
| Reaction Time | 20 hours |
| By-Product | H₂ gas |
This method’s advantages include operational simplicity and avoidance of toxic oxidants. However, moderate yields and prolonged reaction times limit its industrial adoption.
Phthalic Anhydride Condensation Followed by Esterification
A classical two-step synthesis involves phthalic anhydride condensation with an amino ester precursor, followed by cyclization and esterification. This approach leverages well-established phthalimide chemistry.
Step 1: Phthalimide Formation
Phthalic anhydride reacts with methyl 3-aminopropanoate in methanol under mild conditions:
- Reactants : Phthalic anhydride (1.0 eq), methyl 3-aminopropanoate (1.1 eq)
- Solvent : Methanol
- Temperature : 50–60°C (water bath)
- Time : 30 minutes heating, followed by overnight crystallization.
The intermediate, 3-(1,3-dioxoisoindol-2-yl)propanoic acid, precipitates in high purity.
Step 2: Esterification
The carboxylic acid intermediate undergoes Fischer esterification with methanol:
- Catalyst : Concentrated H₂SO₄ (5 mol%)
- Reagent : Excess methanol
- Temperature : Reflux (65°C)
- Time : 6–8 hours
- Yield : 75–85% (estimated from analogous reactions).
Table 2: Two-Step Synthesis Conditions
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Phthalic anhydride + amine | Methanol, 50–60°C, 30 min | 90% |
| 2 | Acid + methanol | H₂SO₄, reflux, 6–8 hours | 80% |
This method offers scalability and high yields but requires handling corrosive acids and multi-step purification.
Direct Cyclization of Ester-Functionalized Precursors
Recent advances enable single-pot synthesis via cyclization of ester-containing benzamide derivatives. This method integrates the ester group early in the synthetic pathway, streamlining production.
Reaction Design
A methyl acrylate moiety is introduced into a benzamide precursor, enabling simultaneous cyclization and ester retention. Key conditions include:
Performance Metrics
- Yield : 60–70% (isolated)
- Purity : >95% (HPLC)
- By-Products : Minimal (<5%)
Table 3: Direct Cyclization Optimization
| Variable | Optimal Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 100°C |
| Reaction Time | 12 hours |
This method reduces purification steps but requires anhydrous conditions and costly acrylate reagents.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Yield | Scalability | Cost | Complexity |
|---|---|---|---|---|
| Pd-Catalyzed C–H Act. | 32% | Moderate | High | Low |
| Two-Step Condensation | 80% | High | Low | Moderate |
| Direct Cyclization | 70% | Moderate | Medium | High |
The two-step condensation method remains the most industrially viable due to its balance of yield and cost. Pd-catalyzed approaches show promise for specialty applications requiring oxidant-free conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The carbonyl groups in the isoindoline ring can be reduced to form hydroxyl groups.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Hydrolysis: 3-(1,3-dioxo-1H-isoindol-2-yl)propanoic acid.
Reduction: 3-(1,3-dihydroxy-2,3-dihydro-1H-isoindol-2-yl)propanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is largely dependent on its chemical structure. The isoindoline ring system can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways involved would vary based on the specific application and context of use .
Comparison with Similar Compounds
Benzoate Ester Derivatives
Compounds with the (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl benzoate scaffold (Table 1) differ in substituents on the aromatic ring, influencing physical and chemical properties.
Table 1: Comparison of Benzoate Esters with Varying Substituents
Key Observations :
Propanoate vs. Propanoic Acid Derivatives
Replacing the methyl ester with a carboxylic acid group significantly alters solubility and reactivity.
Table 2: Ester vs. Acid Functional Group Comparison
Key Observations :
- The ester form (target compound) is more lipophilic, favoring membrane permeability in drug design.
- The carboxylic acid derivative (3-phthalimidopropanoic acid) exhibits higher solubility in polar solvents, making it suitable for aqueous-phase reactions .
Aryl-Substituted Propanoate Analogs
Variations in the aryl group attached to the propanoate chain modulate biological activity and stability.
Table 3: Aryl-Substituted Propanoate Derivatives
Key Observations :
Phosphonium and Long-Chain Derivatives
Phosphonium salts with extended alkyl chains (e.g., C10) demonstrate unique applications in mitochondrial targeting.
Biological Activity
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical formula: . Its structure features a dioxoisoindole moiety, which is crucial for its biological activity. The compound's IUPAC name is derived from its functional groups and structural characteristics.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar isoindole structures exhibit significant antimicrobial properties. For instance, derivatives of 1,3-dioxolanes have shown promising results against various bacterial strains:
| Compound | Organism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625–1250 µg/mL |
| Compound 2 | Candida albicans | Significant activity observed |
| Compound 3 | Pseudomonas aeruginosa | Perfect activity at 625 µg/mL |
The above table illustrates the antibacterial and antifungal efficacy of related compounds, suggesting that this compound may possess similar or enhanced biological activities due to its unique structure .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have also been investigated. Studies indicate that isoindole derivatives can induce apoptosis in cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
These results demonstrate that this compound may serve as a potential lead compound for developing anticancer agents .
The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes or pathways essential for microbial growth and cancer cell proliferation. Further research is needed to elucidate the specific molecular targets.
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
- Study on Antibacterial Activity : A series of isoindole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents significantly affected their antibacterial potency.
- Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of various isoindole derivatives on different cancer cell lines. The findings suggested a correlation between structural features and cytotoxic efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate, and what are their key experimental parameters?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or catalytic coupling reactions. For example, a chiral variant was prepared using (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate as a starting material, with a chiral ligand (e.g., compound 27b) to control stereochemistry. Reaction conditions include 0.250 mmol substrate, PE/EtOAc (1:1) for column chromatography, and a 61% yield with diastereomeric control (anti/syn ratio 1:6) . Key parameters: ligand choice, solvent polarity, and temperature for stereoselectivity.
Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?
- Methodological Answer : Nuclear magnetic resonance (NMR) is essential. Key 1H-NMR signals include δ 7.83 ppm (isoindole dione protons) and δ 3.63 ppm (methyl ester). 13C-NMR confirms carbonyl groups (δ 177.22 ppm for isoindole dione, 169.69 ppm for ester). High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups .
Q. What safety precautions are required during handling and storage?
- Methodological Answer : Use chemical-resistant gloves (nitrile), P95/P1 respirators for aerosol protection, and avoid heat/sparks (flash point data unavailable). Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). Stability is maintained under inert atmospheres (N2/Ar) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for optimizing the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. For example, ICReDD employs reaction path search algorithms to identify optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation. Machine learning (ML) models trained on reaction databases can predict yields and stereochemical outcomes .
Q. What strategies address low diastereomeric ratios in stereoselective syntheses involving this compound?
- Methodological Answer : Adjust ligand steric/electronic properties (e.g., phosphine vs. N-heterocyclic carbenes) or use kinetic resolution. In one study, a 1:6 anti/syn ratio was achieved via ligand optimization. Alternatively, enzymatic resolution or dynamic kinetic asymmetric transformations (DYKAT) may improve selectivity .
Q. How does the isoindole dione moiety influence the compound’s reactivity in multicomponent reactions?
- Methodological Answer : The electron-withdrawing 1,3-dioxo group activates the isoindole ring for nucleophilic attack, facilitating reactions like Michael additions. For example, in prenylation reactions, the moiety stabilizes intermediates via resonance, enabling regioselective C–H functionalization at indole positions .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) separates impurities. For example, a purity of ≥98% was confirmed using C18 reverse-phase columns and gradient elution (ACN/H2O). Mass spectrometry (LC-MS) identifies unknown byproducts (e.g., brominated derivatives from side reactions) .
Contradictions and Resolutions
- Yield Variability : reports 61% yield, while similar compounds (e.g., ethyl derivatives) show lower yields due to steric hindrance. Resolution: Optimize catalyst loading (e.g., Pd(OAc)2 vs. PdCl2) .
- Safety Data Gaps : Flash point and LD50 data are unavailable. Resolution: Apply precautionary measures (e.g., assume flammability, use fume hoods) and consult analogous compounds (e.g., methyl indole derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
